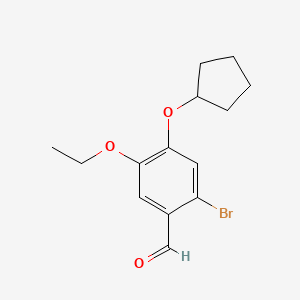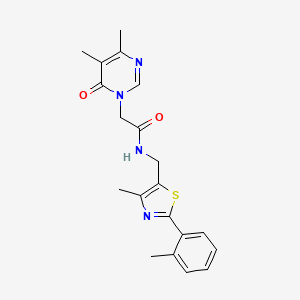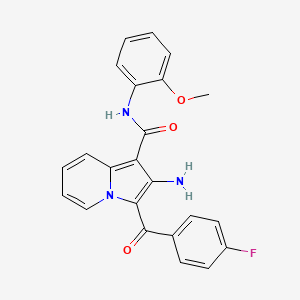
2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide, also known as FL118, is a novel anti-cancer drug candidate that has shown promising results in preclinical studies. It was discovered through a rational design approach, and it has been shown to have a unique mechanism of action that differentiates it from other anti-cancer drugs.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis of new derivatives for potential antitumor applications. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promise for cancer treatment (Hassan, Hafez, & Osman, 2014).
Photoluminescence
Compounds with indolizine structures have been studied for their unusual photoluminescent behavior, which can be acid-responsive, showing potential for applications in materials science and sensor technology (Outlaw, Zhou, Bragg, & Townsend, 2016).
Antimicrobial Studies
The synthesis and antimicrobial study of derivatives, such as fluoroquinolone-based 4-thiazolidinones, indicate the potential for combating bacterial and fungal infections. These compounds have been established through elemental analysis, IR, and NMR spectral data, and screened for antifungal and antibacterial activities (Patel & Patel, 2010).
Biological Evaluation for Anticancer and Antimicrobial Agents
Derivatives synthesized from indolizine structures have been evaluated for anti-cancer activity against specific cell lines, such as MCF-7, and for antimicrobial activity against organisms like Staphylococcus aureus and Escherichia coli, showcasing their therapeutic potential (Naik, Mahanthesha, & Suresh, 2022).
properties
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-18-8-3-2-6-16(18)26-23(29)19-17-7-4-5-13-27(17)21(20(19)25)22(28)14-9-11-15(24)12-10-14/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJBCDLETKSWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2732269.png)
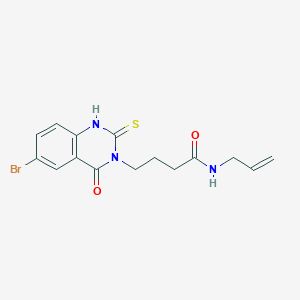
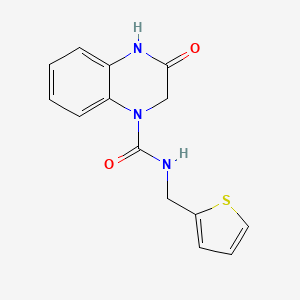
![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)
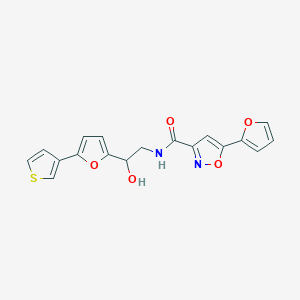
![Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2732279.png)
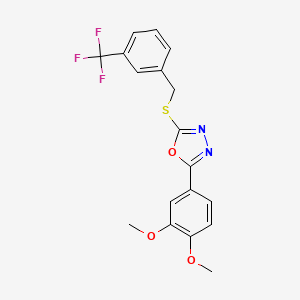
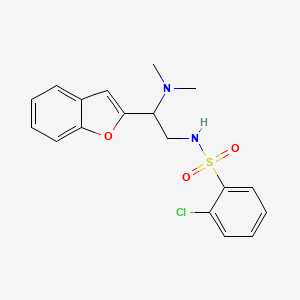
![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)
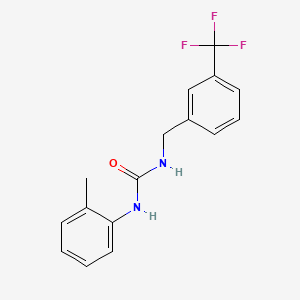
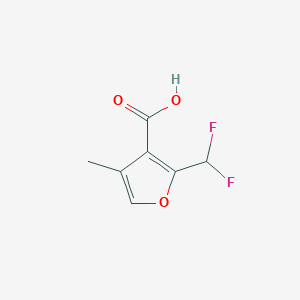
![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)
